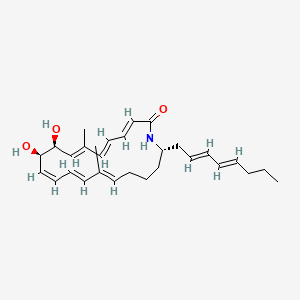
Ticagrelor impurity-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor impurity-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation, making it an essential drug in the management of acute coronary syndrome and other cardiovascular conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity-d7 involves several steps, including the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of triazole compounds through diazotization. The process typically uses reagents such as ethylene glycol, water, acetonitrile, and hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity, with each stage independently optimized for scalability and safety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of safer and more efficient reagents, such as resin-NO2, to catalyze the formation of the triazole ring. This method ensures a high overall yield and purity, making it suitable for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
Ticagrelor impurity-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethylene glycol. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound with high purity and yield .
Applications De Recherche Scientifique
Ticagrelor impurity-d7 has several scientific research applications, including:
Mécanisme D'action
Ticagrelor impurity-d7 exerts its effects by interacting with the P2Y12 receptor, similar to ticagrelor. The P2Y12 receptor couples with Gαi2 and other Gi proteins, inhibiting adenylyl cyclase and activating PI3K, Akt, Rap1b, and potassium channels. These downstream effects mediate hemostasis and lead to platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist but with irreversible binding.
Prasugrel: Similar to clopidogrel, it also binds irreversibly to the P2Y12 receptor.
Cangrelor: A reversible P2Y12 receptor antagonist like ticagrelor but with a different chemical structure.
Uniqueness
Ticagrelor impurity-d7 is unique due to its deuterated form, which provides stability and allows for more precise analytical measurements. Its reversible binding to the P2Y12 receptor also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C23H29FN6O4S |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
(1S,2S,3S,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16-,17-,19-,20+/m0/s1/i1D3,2D2,9D2 |
Clé InChI |
ASMJTLOWUSPYAW-GFLZYEQCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)






![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
